4-Fluoro-3-(piperazin-1-yl)aniline
Overview
Description
4-Fluoro-3-(piperazin-1-yl)aniline is an organic compound that features a fluorine atom, a piperazine ring, and an aniline moiety.
Mechanism of Action
Target of Action
It is suggested that this compound may play a role in the synthesis of antidepressant molecules . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
It’s known that antidepressants like ssris (selective serotonin reuptake inhibitors) work by increasing the levels of serotonin in the brain by inhibiting its reuptake into the presynaptic cell .
Biochemical Pathways
It’s known that antidepressants often affect the monoaminergic system, which includes the noradrenergic, dopaminergic, and serotonergic systems .
Result of Action
It’s known that antidepressants can alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(piperazin-1-yl)aniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with piperazine. One common method includes the reaction of 4-fluoroaniline with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-Fluoro-3-(piperazin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: Similar structure but lacks the fluorine atom.
4-Fluoroaniline: Contains the fluorine atom but lacks the piperazine ring.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring
Uniqueness
4-Fluoro-3-(piperazin-1-yl)aniline is unique due to the presence of both the fluorine atom and the piperazine ring, which confer specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the piperazine ring is known for its role in modulating biological activity .
Properties
IUPAC Name |
4-fluoro-3-piperazin-1-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOSZJXLDVHCSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288589 | |
Record name | 4-Fluoro-3-(1-piperazinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105377-03-5 | |
Record name | 4-Fluoro-3-(1-piperazinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105377-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(1-piperazinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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